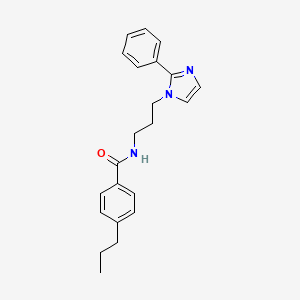

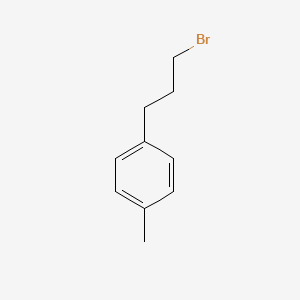

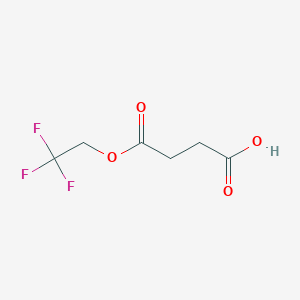

6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its possible reaction mechanisms, and the products formed .Physical And Chemical Properties Analysis

This includes the compound’s molecular weight, boiling and melting points, solubility, and spectral properties .Aplicaciones Científicas De Investigación

Antioxidant and Radical Scavenging Properties

Chromones, including 6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran derivatives, have been identified for their significant antioxidant potential. These compounds neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases. The presence of a double bond, a carbonyl group in the chromone core, and specific hydroxyl groups are crucial for their radical scavenging activity. Methylation or glycosylation of these hydroxyl groups tends to decrease the radical scavenging potential, highlighting the importance of these functional groups in their antioxidant activity (Yadav et al., 2014).

Anti-cancer Effects

Baicalein, a flavonoid derived from the roots of Scutellaria baicalensis and structurally related to this compound, exhibits potent anti-cancer activities against hepatocellular carcinoma (HCC). Its effects on various biological processes, such as cell proliferation, metastasis, apoptosis, and autophagy, underscore the potential of similar compounds in cancer treatment. Baicalein's non-toxic nature suggests it could reduce side effects without compromising therapeutic efficacy, making it a promising candidate for HCC treatment (Bie et al., 2017).

Novel Therapeutic Applications

The broad spectrum of biological activities associated with benzopyran derivatives supports their potential as therapeutic agents for multiple diseases. Their physicochemical properties correlate with biological activity, indicating the importance of structural characteristics in medicinal applications. Recent patents highlight the ongoing development of new benzopyran derivatives with promising biological responses, suggesting a significant area of growth in drug design and therapeutic applications (Xiu et al., 2017).

Mecanismo De Acción

Target of Action

Isochromans, a class of compounds to which 6-(chloromethyl)isochromane belongs, have been associated with multiple medicinal features including central nervous system (cns), antioxidant, antimicrobial, antihypertensive, antitumor and anti-inflammatory agents . Therefore, it’s plausible that 6-(Chloromethyl)isochromane may interact with similar targets.

Mode of Action

The interaction of isochromans with their targets often involves nucleophilic substitution reactions . The nature of nucleophiles, the size of the ring to be formed, and the conformational rigidity of the precursors can influence these reactions .

Biochemical Pathways

Isochromans are known to impact a wide range of metabolic pathways . They can influence the shikimate pathway, which is involved in the synthesis of aromatic amino acids and other aromatic compounds .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are strongly influenced by its physicochemical parameters . For instance, Lipinski’s “rule of 5” suggests that a molecule is more likely to have good bioavailability if it has a molecular weight less than 500 Da, fewer than 5 hydrogen bond donors, a log P less than 5, and fewer than 10 hydrogen bond acceptors .

Result of Action

Isochromans are known to produce diverse therapeutically related applications in pharmacological practices . They have been associated with multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor and anti-inflammatory agents .

Action Environment

The action environment of 6-(Chloromethyl)isochromane can be influenced by various factors. For instance, the nature of nucleophiles, the size of the ring to be formed, and the conformational rigidity of the precursors can influence the reactions involving isochromans . Additionally, the reaction conditions, such as temperature and the presence of catalysts, can also impact the reactions .

Safety and Hazards

Propiedades

IUPAC Name |

6-(chloromethyl)-3,4-dihydro-1H-isochromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHXSPWQVXRVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2618214.png)

![4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2618215.png)

![4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2618222.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)

![8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2618235.png)